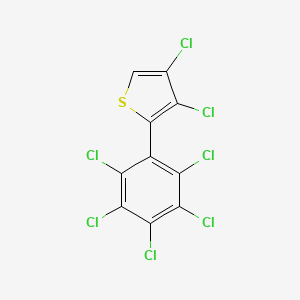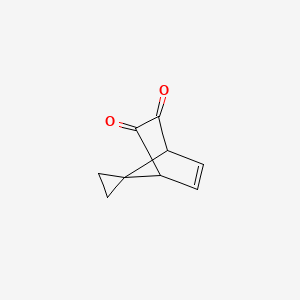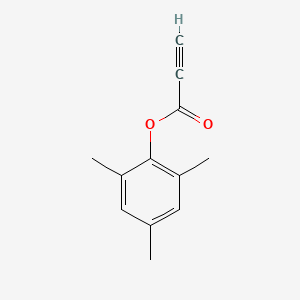
2-Propynoic acid, 2,4,6-trimethylphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propynoic acid, 2,4,6-trimethylphenyl ester is an organic compound with the molecular formula C12H12O2 It is an ester derived from 2-propynoic acid and 2,4,6-trimethylphenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propynoic acid, 2,4,6-trimethylphenyl ester typically involves the esterification of 2-propynoic acid with 2,4,6-trimethylphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction. Additionally, purification steps such as distillation or recrystallization are necessary to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Propynoic acid, 2,4,6-trimethylphenyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
2-Propynoic acid, 2,4,6-trimethylphenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propynoic acid, 2,4,6-trimethylphenyl ester involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release 2-propynoic acid and 2,4,6-trimethylphenol, which may exert biological effects through various pathways. The specific molecular targets and pathways depend on the context of its application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 2,4,6-trimethylphenyl ester: Similar in structure but with a propenoic acid moiety instead of propynoic acid.
2-Propenoic acid, 3-phenyl-, pentyl ester: Another ester with a different phenyl group and ester moiety.
2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester: Contains trimethylsilyl groups instead of trimethylphenyl groups.
Uniqueness
2-Propynoic acid, 2,4,6-trimethylphenyl ester is unique due to its propynoic acid moiety, which imparts distinct reactivity and properties compared to similar compounds
Properties
CAS No. |
60998-72-3 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
(2,4,6-trimethylphenyl) prop-2-ynoate |
InChI |
InChI=1S/C12H12O2/c1-5-11(13)14-12-9(3)6-8(2)7-10(12)4/h1,6-7H,2-4H3 |
InChI Key |
NGKAMFBWSCHYAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OC(=O)C#C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


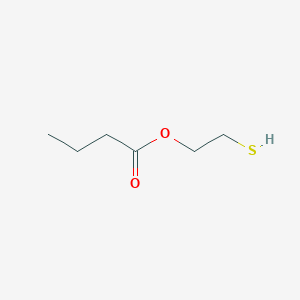
![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}acetamide](/img/structure/B14597869.png)
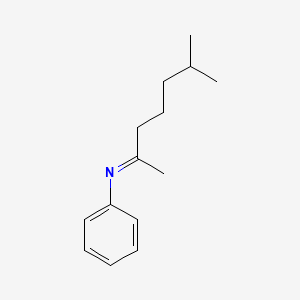
![Cycloheptanone, 2-[(3-nitrophenyl)methylene]-](/img/structure/B14597883.png)
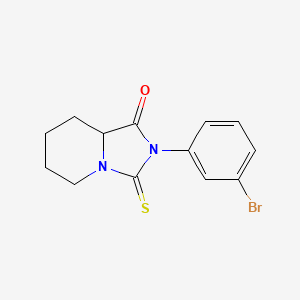
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methyleneselanyl)]hexabenzene](/img/structure/B14597893.png)
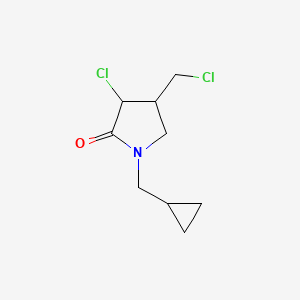
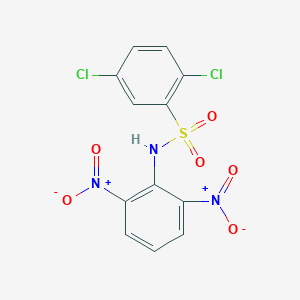
![S-[(Furan-2-yl)methyl] furan-2-carbothioate](/img/structure/B14597911.png)
![1H-Imidazole-4-sulfonamide, 5-[[(methylamino)carbonyl]amino]-](/img/structure/B14597915.png)
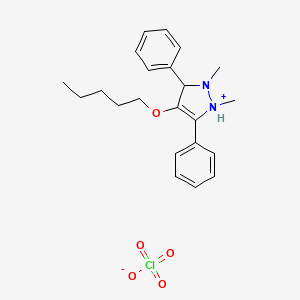
![2-(Methoxymethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B14597928.png)
